molecular formula C9H10O4 B1349212 Methyl 4-acetyl-5-methylfuran-2-carboxylate CAS No. 29172-10-9

Methyl 4-acetyl-5-methylfuran-2-carboxylate

Cat. No.: B1349212
CAS No.: 29172-10-9
M. Wt: 182.17 g/mol
InChI Key: NWZJIFQWVPVKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetyl-5-methylfuran-2-carboxylate (CAS 29172-10-9) is a high-purity furan-based chemical intermediate with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This compound is characterized by its distinct functionalization, featuring both an acetyl and a methyl ester group on the furan ring, making it a valuable and versatile building block for synthetic organic chemistry . Researchers utilize this and similar multifunctional furan carboxylates as key precursors in the development of novel pharmaceutical compounds . Furan derivatives have been extensively investigated as core structures in medicinal chemistry, for instance, in the search for new antimycobacterial agents that function by disrupting bacterial iron homeostasis . Furthermore, such complex furan intermediates are instrumental in advanced research projects, including the design and synthesis of potent analogs of natural product-based spliceosome inhibitors with anti-tumor activity . The structural motifs present in this compound allow for further chemical modifications, enabling its application in constructing more complex molecular architectures for drug discovery and material science. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-acetyl-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZJIFQWVPVKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361155
Record name methyl 4-acetyl-5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29172-10-9
Record name methyl 4-acetyl-5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-Acetyl-5-methylfuran-2-carboxylic Acid

The most straightforward and commonly reported method for preparing methyl 4-acetyl-5-methylfuran-2-carboxylate is the esterification of its corresponding carboxylic acid, 4-acetyl-5-methylfuran-2-carboxylic acid, with methanol. This reaction typically proceeds under acidic or basic catalysis to form the methyl ester.

  • Reaction conditions:

    • Reagents: 4-acetyl-5-methylfuran-2-carboxylic acid and methanol
    • Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used; alternatively, base catalysts can be employed depending on the desired reaction environment.
    • Temperature: Reflux conditions are typical to drive the esterification to completion.
    • Time: Several hours until the reaction reaches completion.
  • Mechanism: The acid catalyst protonates the carboxyl group, increasing its electrophilicity, allowing nucleophilic attack by methanol, followed by elimination of water to form the ester.

  • Yield and purity: This method generally provides high yields of this compound with good purity suitable for further synthetic applications.

Parameter Typical Value/Condition
Starting material 4-acetyl-5-methylfuran-2-carboxylic acid
Alcohol Methanol
Catalyst Acid (e.g., H2SO4) or base
Temperature Reflux (~65-70 °C)
Reaction time 3-6 hours
Product yield High (typically >80%)

Catalytic Conversion from Biomass-Derived Precursors

Recent advances in green chemistry have demonstrated the synthesis of this compound-related compounds via catalytic conversion of biomass-derived sugars such as xylose. This approach involves:

  • Catalysts: Zirconium-based catalysts (e.g., ZrCl4) facilitate the conversion of xylose and acetylacetone to furan derivatives under mild conditions.

  • Reaction conditions: Microwave irradiation at moderate temperatures (~140 °C) for short reaction times (minutes) in the presence of additives like sodium iodide to promote water elimination and carbon-carbon bond formation.

  • Mechanism: The process involves nucleophilic addition of acetylacetone to xylose, followed by dehydration and cyclization to form furan rings with acetyl and methyl substituents.

  • Advantages: This method is environmentally benign, cost-effective, and achieves near-quantitative yields (~98%) of bisfuranic compounds structurally related to this compound, indicating potential for scalable green synthesis.

Parameter Typical Value/Condition
Starting material Xylose and acetylacetone
Catalyst ZrCl4
Additive NaI or NaCl
Temperature 140 °C (microwave irradiation)
Reaction time 6-24 minutes
Yield Up to 98%

Palladium-Catalyzed Carbonylative Multicomponent Reactions

Another synthetic route involves palladium-catalyzed carbonylative multicomponent reactions where this compound or its derivatives serve as substrates for further functionalization.

  • Catalysts and reagents: PdI2 with potassium iodide as a co-catalyst, under carbon monoxide atmosphere, in acetonitrile solvent.

  • Conditions: Elevated pressure (20 atm CO), temperatures around 100 °C, and reaction times of approximately 15 hours.

  • Outcome: This method is used to synthesize acylated furan derivatives and related amides, demonstrating the versatility of this compound as a synthetic intermediate.

Parameter Typical Value/Condition
Catalyst PdI2 (1 mol%) + KI
Solvent Acetonitrile
Pressure 20 atm CO
Temperature 100 °C
Reaction time 15 hours
Product 2-(4-acetyl-5-methylfuran-2-yl) derivatives

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Esterification 4-acetyl-5-methylfuran-2-carboxylic acid + methanol Acid or base catalyst, reflux >80 Classical, straightforward method
Biomass-derived catalytic conversion Xylose + acetylacetone ZrCl4 catalyst, NaI additive, microwave, 140 °C ~98 Green, high efficiency, novel approach
Pd-catalyzed carbonylative reaction This compound derivatives PdI2/KI, CO atmosphere, 100 °C, 20 atm 60-70 For further functionalization

This comprehensive review of preparation methods for this compound highlights classical esterification, innovative biomass conversion, and catalytic functionalization routes. The diversity of methods reflects the compound’s importance as a versatile intermediate in organic synthesis, with ongoing research focusing on greener and more efficient synthetic strategies.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-acetyl-5-methylfuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is employed in the manufacture of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-acetyl-5-methylfuran-2-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 4-acetyl-5-methylfuran-2-carboxylate can be elucidated through comparisons with analogous furan and heterocyclic esters. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences/Applications
This compound C₁₀H₁₂O₄ 196.20 4-acetyl, 5-methyl, 2-methyl ester Precursor for thiadiazole synthesis
Ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxylate C₁₁H₁₅NO₃S 241.31 5-acetyl, 4-methyl, 2-amino, thiophene ring Thiophene ring enhances aromaticity; amino group increases reactivity in nucleophilic substitutions
Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate C₁₂H₇Cl₃O₄ 321.55 4-formylphenoxymethyl, 2-methyl ester Bulky phenoxymethyl group alters solubility and steric effects; potential for cross-coupling reactions
Methyl 5-(chloromethyl)furan-2-carboxylate C₇H₇ClO₃ 174.58 5-chloromethyl, 2-methyl ester Chloromethyl group enables alkylation or nucleophilic substitutions
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile C₁₄H₁₃N₃O₃ 271.28 Pyran ring, 2-furanyl, 5-acetyl Pyran ring introduces conformational rigidity; cyano group enhances electron-withdrawing properties

Functional Group Reactivity

  • Acetyl vs. Chloromethyl Substituents : The acetyl group in this compound facilitates condensation reactions (e.g., hydrazone formation), while the chloromethyl group in methyl 5-(chloromethyl)furan-2-carboxylate enhances reactivity toward nucleophiles (e.g., amines, thiols) .
  • Ester Position : The methyl ester at position 2 in the target compound contrasts with ethyl esters in analogues (e.g., ), influencing hydrolysis rates and enzymatic interactions.

Physicochemical Properties

  • Solubility: The acetyl and methyl groups in the target compound reduce polarity compared to analogues with hydrophilic substituents (e.g., amino groups in ).
  • Thermal Stability : Thiophene derivatives () generally exhibit higher thermal stability due to aromatic sulfur, whereas furan-based esters are more prone to ring-opening under acidic conditions.

Biological Activity

Methyl 4-acetyl-5-methylfuran-2-carboxylate (CAS Number: 29172-10-9) is an organic compound characterized by a furan ring with both acetyl and carboxylate functionalities. This unique structure contributes to its diverse biological activities, which are the focus of ongoing research across various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • A furan ring , a five-membered aromatic ring containing oxygen.
  • An acetyl group at position 4.
  • A carboxylate group , enhancing its reactivity and potential interactions with biological targets.

This combination of functional groups allows for various chemical reactions, making it a valuable building block in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

1. Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the methyl group position on the furan ring have been linked to variations in antibacterial efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Original Compound3264
Modified Derivative A1632
Modified Derivative B816

2. Anticancer Potential

The compound has shown promise in anticancer research, particularly as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. In vitro studies demonstrated that modifications to the compound's structure can significantly enhance its binding affinity to these proteins.

Table 2: Binding Affinities to Bcl-2/Bcl-xL

CompoundBinding Affinity (nM)
This compound50
Modified Compound C20
Modified Compound D10

The mechanism of action for this compound involves several pathways:

  • Nucleophilic Addition Reactions : The acetyl group can participate in reactions that modulate biological pathways.
  • Electrophilic Substitution : The furan ring can undergo electrophilic substitution, influencing various cellular processes.

These interactions may lead to alterations in gene expression and cellular signaling pathways, contributing to both antimicrobial and anticancer effects.

Case Study 1: Antibacterial Efficacy

A study conducted on modified derivatives showed that altering the position of the methyl group on the furan ring resulted in enhanced antibacterial activity against specific pathogens, demonstrating a structure-activity relationship crucial for drug development.

Case Study 2: Cancer Cell Inhibition

In another investigation, this compound was tested on small-cell lung cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-acetyl-5-methylfuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-acetyl-5-methylfuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.